2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
The compound appears to contain several functional groups, including a benzo[d]imidazole, thiadiazole, isoxazole, and an acetyl group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions, including pi stacking and hydrogen bonding, which can significantly influence the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the acetyl group could potentially undergo hydrolysis, while the imidazole and thiadiazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase its rigidity and potentially its melting point .Scientific Research Applications
Coordination Chemistry and Catalysis
Transition metal complexes with ligands like this compound could exhibit interesting catalytic properties. Researchers might explore its ability to coordinate with metals (e.g., copper, palladium, or ruthenium) and catalyze organic transformations. The sulfur atom in the thiadiazole ring could participate in redox reactions or bond activation.
These applications highlight the versatility and potential impact of “2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” in scientific research. Further studies are needed to fully explore its capabilities and refine its applications . If you’d like more information on any specific area, feel free to ask!
Future Directions
properties
IUPAC Name |
2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O3S2/c1-14-10-17(26-32-14)23-18(30)12-33-21-25-24-20(34-21)28-8-6-27(7-9-28)19(31)11-29-13-22-15-4-2-3-5-16(15)29/h2-5,10,13H,6-9,11-12H2,1H3,(H,23,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFXPIPUMUQCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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